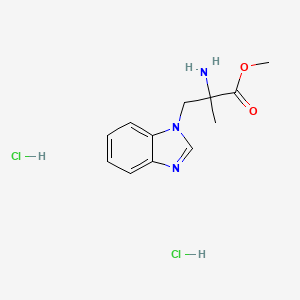

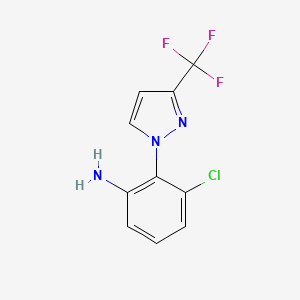

![molecular formula C11H11Cl2N3O2 B2898554 N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide CAS No. 477852-84-9](/img/structure/B2898554.png)

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide, commonly known as DDC, is a chemical compound that has been widely used in scientific research. DDC is a selective inhibitor of copper-containing enzymes, including dopamine beta-hydroxylase, lysyl oxidase, and tyrosinase. In

Mécanisme D'action

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions . These reactions often involve the removal of a hydrogen atom from a specific position in the molecule, leading to the formation of a radical .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related to aromatic stabilization . The compound’s potential to participate in free radical reactions suggests it could influence pathways involving redox reactions .

Result of Action

Given its potential for free radical reactions, it may induce changes at the molecular level that could have downstream effects on cellular functions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using DDC in lab experiments is its selectivity towards copper-containing enzymes, allowing for the specific inhibition of target enzymes. However, DDC has a relatively short half-life and can be rapidly metabolized in vivo, limiting its use in long-term experiments.

Orientations Futures

There are several future directions for the use of DDC in scientific research. One direction is the development of more potent and selective inhibitors of copper-containing enzymes, which could have therapeutic potential in various diseases. Another direction is the exploration of the role of norepinephrine in various physiological and pathological processes, including addiction, depression, and anxiety disorders. Finally, the use of DDC in combination with other drugs or therapies could lead to novel treatment strategies for various diseases.

Méthodes De Synthèse

DDC can be synthesized through a multistep process, starting with the reaction of 2,4-dichloroaniline with ethyl oxalyl chloride to produce the corresponding ethyl ester. The ethyl ester is then reacted with dimethylformamide dimethylacetal to form the corresponding imine. The imine is then reduced with sodium borohydride to produce DDC.

Applications De Recherche Scientifique

DDC has been used in various scientific research fields, including biochemistry, pharmacology, and neuroscience. DDC is a potent inhibitor of dopamine beta-hydroxylase, which catalyzes the conversion of dopamine to norepinephrine. Therefore, DDC has been used to study the role of norepinephrine in various physiological processes, including blood pressure regulation, stress response, and emotional behavior.

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-N'-(dimethylaminomethylidene)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-16(2)6-14-10(17)11(18)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHFEDHHRDGGTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

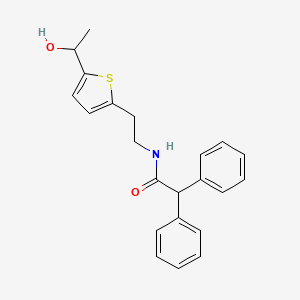

![Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2898475.png)

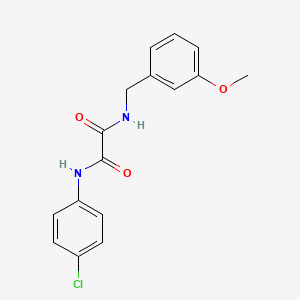

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)

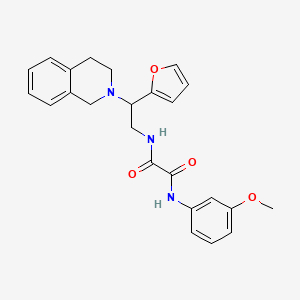

![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2898494.png)